molecular formula Cu B1218646 Copper, isotope of mass 64 CAS No. 13981-25-4

Copper, isotope of mass 64

Cat. No. B1218646
CAS RN: 13981-25-4
M. Wt: 63.929764 g/mol
InChI Key: RYGMFSIKBFXOCR-IGMARMGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04994434

Procedure details

A copper containing solution was prepared by mixing and reacting copper acetate with a stoichiometric excess of 2-ethylhexanoic acid to form copper di(2-ethylhexanoate). This solution contained 6.36 percent by weight copper, based on total weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Cu+2:5].C([O-])(=O)C.[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([OH:15])=[O:14])[CH3:11]>>[Cu:5].[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([O-:15])=[O:14])[CH3:11].[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([O-:15])=[O:14])[CH3:11].[Cu+2:5] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)O)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by mixing

Outcomes

Product
Name
Type
product
Smiles
[Cu]
Name
Type
product
Smiles
C(C)C(C(=O)[O-])CCCC.C(C)C(C(=O)[O-])CCCC.[Cu+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04994434

Procedure details

A copper containing solution was prepared by mixing and reacting copper acetate with a stoichiometric excess of 2-ethylhexanoic acid to form copper di(2-ethylhexanoate). This solution contained 6.36 percent by weight copper, based on total weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Cu+2:5].C([O-])(=O)C.[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([OH:15])=[O:14])[CH3:11]>>[Cu:5].[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([O-:15])=[O:14])[CH3:11].[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([O-:15])=[O:14])[CH3:11].[Cu+2:5] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)O)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by mixing

Outcomes

Product
Name
Type
product
Smiles
[Cu]
Name
Type
product
Smiles
C(C)C(C(=O)[O-])CCCC.C(C)C(C(=O)[O-])CCCC.[Cu+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04994434

Procedure details

A copper containing solution was prepared by mixing and reacting copper acetate with a stoichiometric excess of 2-ethylhexanoic acid to form copper di(2-ethylhexanoate). This solution contained 6.36 percent by weight copper, based on total weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Cu+2:5].C([O-])(=O)C.[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([OH:15])=[O:14])[CH3:11]>>[Cu:5].[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([O-:15])=[O:14])[CH3:11].[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([O-:15])=[O:14])[CH3:11].[Cu+2:5] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)O)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by mixing

Outcomes

Product
Name
Type
product
Smiles
[Cu]
Name
Type
product
Smiles
C(C)C(C(=O)[O-])CCCC.C(C)C(C(=O)[O-])CCCC.[Cu+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04994434

Procedure details

A copper containing solution was prepared by mixing and reacting copper acetate with a stoichiometric excess of 2-ethylhexanoic acid to form copper di(2-ethylhexanoate). This solution contained 6.36 percent by weight copper, based on total weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Cu+2:5].C([O-])(=O)C.[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([OH:15])=[O:14])[CH3:11]>>[Cu:5].[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([O-:15])=[O:14])[CH3:11].[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([O-:15])=[O:14])[CH3:11].[Cu+2:5] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)O)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by mixing

Outcomes

Product
Name
Type
product
Smiles
[Cu]
Name
Type
product
Smiles
C(C)C(C(=O)[O-])CCCC.C(C)C(C(=O)[O-])CCCC.[Cu+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04994434

Procedure details

A copper containing solution was prepared by mixing and reacting copper acetate with a stoichiometric excess of 2-ethylhexanoic acid to form copper di(2-ethylhexanoate). This solution contained 6.36 percent by weight copper, based on total weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Cu+2:5].C([O-])(=O)C.[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([OH:15])=[O:14])[CH3:11]>>[Cu:5].[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([O-:15])=[O:14])[CH3:11].[CH2:10]([CH:12]([CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([O-:15])=[O:14])[CH3:11].[Cu+2:5] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)O)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by mixing

Outcomes

Product
Name
Type
product
Smiles
[Cu]
Name
Type
product
Smiles
C(C)C(C(=O)[O-])CCCC.C(C)C(C(=O)[O-])CCCC.[Cu+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.